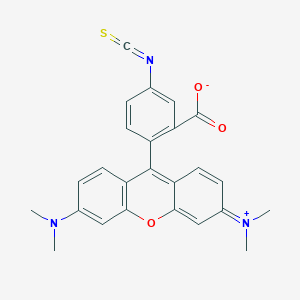

Tetramethylrhodamine-5-isothiocyanate

Descripción general

Descripción

Tetramethylrhodamine-5-isothiocyanate (TRITC) is a fluorescent compound commonly used in biochemistry and immunofluorescence applications. It is particularly valuable for staining tissues that exhibit green autofluorescence, as it fluoresces orange, providing a stark contrast that is useful for visualizing specific structures or proteins within biological samples .

Synthesis Analysis

The synthesis of TRITC and its derivatives, such as 5- and 6-carboxytetramethylrhodamines (TAMRAs), has been reported to be straightforward and scalable. A practical synthesis involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride, followed by separation and reaction with 3-dimethylaminophenol to yield the TAMRAs. These dyes can then be converted into phosphoramidite reagents for oligonucleotide synthesis . Additionally, a novel one-pot synthesis method using tetrapropylammonium tribromide has been described for the synthesis of isothiocyanates, which could potentially be applied to the synthesis of TRITC .

Molecular Structure Analysis

The molecular structures of TRITC isomers have been a subject of interest due to their differing efficacies in immunochemical applications. Specifically, the isomer R of TRITC has been found to be more effective than isomer G. Understanding the structures of these isomers is crucial for elucidating the reasons behind their varying performance in fluorescent staining and immunochemical activities .

Chemical Reactions Analysis

TRITC is used as a fluorescent label in immunohistochemical techniques. It reacts with specific antibodies or proteins within a sample to provide a fluorescent signal that can be detected under a microscope. The chemical reactions involved in the labeling process are critical for the specificity and sensitivity of the detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of TRITC, such as its absorption and emission spectra, are important for its application in fluorescence-based techniques. The fluorescence quantum yield of the dyes, for instance, has been shown to correlate with the presence of certain nucleosides in the adjacent region of an oligonucleotide sequence. This property is exploited in the design of energy transfer primers and DNA probes, where TRITC and its derivatives are used to study nucleic acids .

Relevant Case Studies

TRITC-conjugated antibodies have been used in the rapid diagnosis of acute promyelocytic leukemia (APL). The use of a TRITC-labeled anti-PML antibody, PG-M3, has been validated as a rapid and reliable method

Aplicaciones Científicas De Investigación

Fluorescent Antibody Labeling

- Scientific Field : Immunology

- Application Summary : TRITC is used to label a wide variety of biomolecules, including immunoglobulins . It is an extremely intensive fluorochrome used for labeling antibodies .

- Methods of Application : TRITC dissolves completely in DMSO at a rapid rate . And gamma globulin is unaffected to up to 30% DMSO dilution in carbonate buffer .

- Results or Outcomes : The labeled antibodies can be tracked through fluorescence microscopy .

Cell Transfection Tracking

- Scientific Field : Cell Biology

- Application Summary : TRITC is used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .

- Methods of Application : The nanoparticles are labeled with TRITC and then introduced into the cells .

- Results or Outcomes : The pathway of the nanoparticles can be tracked through fluorescence microscopy .

Lectin Labeling

- Scientific Field : Glycobiology

- Application Summary : TRITC is used to label lectins .

- Methods of Application : The lectins are labeled with TRITC and can be tracked through fluorescence microscopy .

- Results or Outcomes : The labeled lectins can be tracked through fluorescence microscopy .

Nucleic Acid Labeling

- Scientific Field : Molecular Biology

- Application Summary : TRITC is widely used in preparing bioconjugates of nucleic acids .

- Methods of Application : The nucleic acids are labeled with TRITC and can be tracked through fluorescence microscopy .

- Results or Outcomes : The labeled nucleic acids can be tracked through fluorescence microscopy .

Protein and Peptide Labeling

- Scientific Field : Proteomics

- Application Summary : TRITC is suitable for protein and peptide labeling .

- Methods of Application : The proteins and peptides are labeled with TRITC and can be tracked through fluorescence microscopy .

- Results or Outcomes : The labeled proteins and peptides can be tracked through fluorescence microscopy .

Förster Resonance Energy Transfer (FRET) Applications

- Scientific Field : Biophysics

- Application Summary : TRITC serves as an acceptor for FRET . It is recommended as a donor molecule in these FRET-based applications .

- Methods of Application : The molecules involved in FRET are labeled with TRITC and can be tracked through fluorescence microscopy .

- Results or Outcomes : The energy transfer between the molecules can be tracked through fluorescence microscopy .

Safety And Hazards

Direcciones Futuras

Tetramethylrhodamine (TRITC) is commonly used for cellular imaging applications . For brighter conjugates and higher photostability, Alexa Fluor 555 is offered as a reactive dye or conjugated to a variety of antibodies, peptides, proteins, tracers, or amplification substrates . This suggests a potential future direction for the use of Tetramethylrhodamine-5-isothiocyanate in creating brighter and more photostable conjugates for cellular imaging.

Propiedades

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSMFQNTEUNRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376366 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylrhodamine-5-isothiocyanate | |

CAS RN |

80724-19-2 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLRHODAMINE-5-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KPL5N6L6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

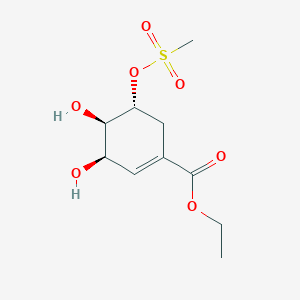

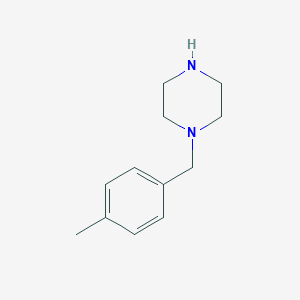

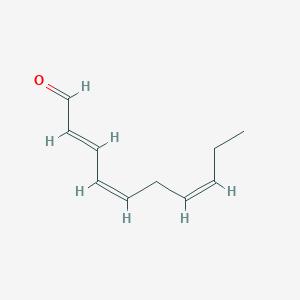

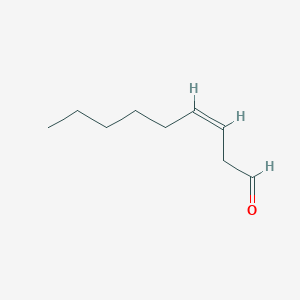

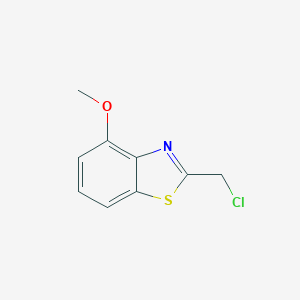

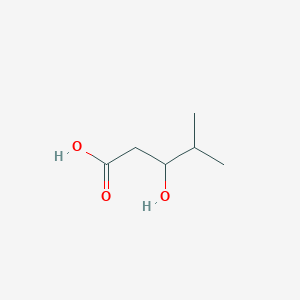

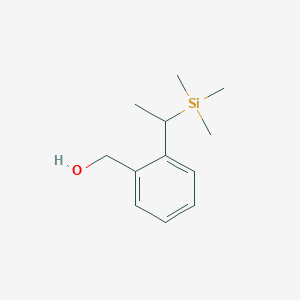

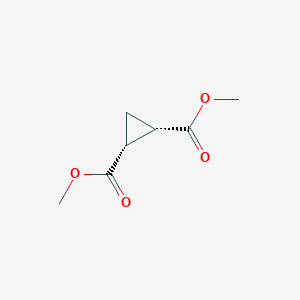

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)